molecular formula C8H18O4 B565131 Triglyme-d6 CAS No. 1219192-16-1

Triglyme-d6

Cat. No. B565131
CAS RN: 1219192-16-1
M. Wt: 184.265
InChI Key: YFNKIDBQEZZDLK-WFGJKAKNSA-N
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Description

Triglyme-d6 is a water-soluble, non-ionic, triblock copolymer of polyethylene glycol-diacrylate (PEG-DA) and polyethylene glycol (PEG). It is a low-molecular-weight polyethylene glycol derivative that has been widely used in scientific research for its unique properties and applications. This compound has been used in a variety of studies ranging from drug delivery, to biocompatibility, to tissue engineering. The unique properties of this compound make it an ideal material for a variety of scientific applications.

Scientific Research Applications

Triglyme-d6 has been used in a variety of scientific research applications. It has been used as a stabilizer for proteins and enzymes, as a drug delivery vehicle, and as a biomaterial for tissue engineering. It has also been used as a coating material for medical devices and as a coating material for implants.

Mechanism of Action

Triglyme-d6 is a non-ionic triblock copolymer that consists of polyethylene glycol-diacrylate (this compound) and polyethylene glycol (PEG). The this compound portion of the copolymer is hydrophilic, while the PEG portion is hydrophobic. This combination of hydrophilic and hydrophobic properties allows this compound to interact with a variety of substances, including proteins, enzymes, and drugs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase protein stability, enhance drug delivery, and modulate cell adhesion. It has also been shown to be biocompatible and non-toxic.

Advantages and Limitations for Lab Experiments

The main advantage of using Triglyme-d6 in laboratory experiments is its low-molecular-weight. This makes it ideal for a variety of applications, such as drug delivery and tissue engineering. However, this compound is not as stable as some other polymers, and it is not as easily soluble in water as some other polymers.

Future Directions

There are a number of potential future directions for Triglyme-d6 research. These include the development of novel drug delivery systems, the use of this compound for tissue engineering, and the use of this compound for medical device coatings. Additionally, this compound could be used to create new materials for 3D printing, and to create new materials for drug delivery. Additionally, further research could be conducted on the biochemical and physiological effects of this compound.

Synthesis Methods

Triglyme-d6 is synthesized through a process known as “ring-opening polymerization”. This process involves the reaction of a monomer (in this case, this compound) with a catalyst (such as a metal alkoxide or a Lewis acid) to form a cyclic dimer. The cyclic dimer is then opened up to form a linear polymer chain. This process is repeated until the desired molecular weight is achieved.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Triglyme-d6 involves the substitution of three hydroxyl groups in Triglyme with deuterium atoms. This can be achieved through a series of reactions involving deuterated reagents.", "Starting Materials": [ "Triglyme", "Sodium hydride (NaH)", "Deuterated methanol (CD3OD)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve Triglyme in CD3OD and add NaH to the solution to deprotonate the hydroxyl groups.", "Step 2: Bubble D2 gas through the solution to replace the deprotonated hydroxyl groups with deuterium atoms.", "Step 3: Purify the resulting Triglyme-d6 product through distillation or chromatography." ] }

CAS RN

1219192-16-1

Molecular Formula

C8H18O4

Molecular Weight

184.265

IUPAC Name

1,2-bis[2-(trideuteriomethoxy)ethoxy]ethane

InChI

InChI=1S/C8H18O4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3/i1D3,2D3

InChI Key

YFNKIDBQEZZDLK-WFGJKAKNSA-N

SMILES

COCCOCCOCCOC

synonyms

2,5,8,11-Tetraoxadodecane-d6;  1,2-Bis(2-methoxyethoxy)ethane-d6;  Ansul Ether 161-d6;  DMTG-d6;  Glyme 4;  Hisolve MTM-d6;  Methyltriglyme-d6;  NSC 66400-d6;  Triethylene Glycol Dimethyl-d6 Ether; 

Origin of Product

United States

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